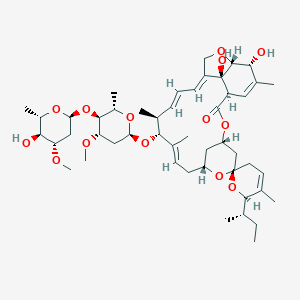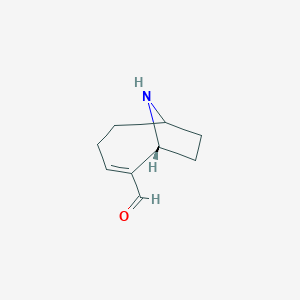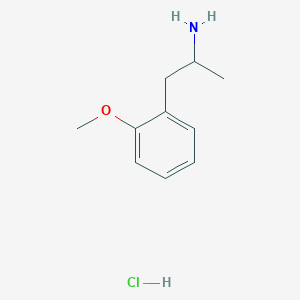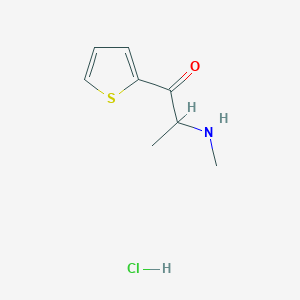
2-Thiothinone hydrochloride
Descripción general
Descripción
2-Tiotinona (clorhidrato) es un compuesto sintético categorizado como derivado del tiofeno. Está estructuralmente relacionado con la metcatinona, con el grupo fenilo reemplazado por un grupo tiofeno. Este compuesto se utiliza principalmente como un estándar de referencia analítica en aplicaciones forenses y de investigación .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-Tiotinona (clorhidrato) implica la reacción de 2-tiofencarboxaldehído con metilamina y un agente reductor para formar el intermedio 2-(metilamino)-1-(tiofen-2-il)propan-1-ona. Este intermedio se trata luego con ácido clorhídrico para producir la sal de clorhidrato .
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial no están ampliamente documentados, la síntesis generalmente sigue la ruta de preparación de laboratorio con condiciones de reacción ampliadas y rendimientos optimizados .
Análisis De Reacciones Químicas
Tipos de Reacciones: 2-Tiotinona (clorhidrato) experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar los correspondientes sulfóxidos y sulfonas.
Reducción: Las reacciones de reducción pueden producir aminas secundarias.
Sustitución: Pueden ocurrir reacciones de sustitución nucleófila en el anillo de tiofeno
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4).
Sustitución: Se emplean nucleófilos como aminas y tioles en condiciones suaves
Productos Principales:
Oxidación: Sulfóxidos y sulfonas.
Reducción: Aminas secundarias.
Sustitución: Diversos tiofenos sustituidos
Aplicaciones Científicas De Investigación
2-Tiotinona (clorhidrato) tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un estándar de referencia en química analítica para espectrometría de masas y cromatografía.
Biología: Investigado por sus posibles efectos en los sistemas neurotransmisores.
Medicina: Estudiado por sus propiedades estimulantes y posibles aplicaciones terapéuticas.
Industria: Utilizado en ciencias forenses para la identificación y caracterización de drogas de diseño .
Mecanismo De Acción
El mecanismo de acción de 2-Tiotinona (clorhidrato) implica su interacción con los sistemas neurotransmisores, particularmente la inhibición de la recaptación de norepinefrina y dopamina. Esto lleva a niveles aumentados de estos neurotransmisores en la hendidura sináptica, lo que resulta en efectos estimulantes. Los objetivos moleculares incluyen los transportadores de norepinefrina y dopamina .
Compuestos Similares:
Metcatinona: Un estimulante con un grupo fenilo en lugar de un grupo tiofeno.
Metiopropamina: Una contraparte no cetónica de 2-Tiotinona.
α-Pirrolidinopentiotiofenona (α-PVT): Otro estimulante basado en tiofeno
Unicidad: 2-Tiotinona (clorhidrato) es única debido a su anillo de tiofeno, que imparte propiedades químicas y farmacológicas distintas en comparación con sus análogos basados en fenilo. Esta diferencia estructural influye en su reactividad e interacción con los objetivos biológicos .
Comparación Con Compuestos Similares
Methcathinone: A stimulant with a phenyl group instead of a thiophene group.
Methiopropamine: A non-ketone counterpart of 2-Thiothinone.
α-Pyrrolidinopentiothiophenone (α-PVT): Another thiophene-based stimulant
Uniqueness: 2-Thiothinone (hydrochloride) is unique due to its thiophene ring, which imparts distinct chemical and pharmacological properties compared to its phenyl-based analogs. This structural difference influences its reactivity and interaction with biological targets .
Propiedades
IUPAC Name |
2-(methylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c1-6(9-2)8(10)7-4-3-5-11-7;/h3-6,9H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZHFBWZOILAFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CS1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54817-67-3 | |
| Record name | 2-Thiothinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054817673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-THIOTHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B89R109LG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


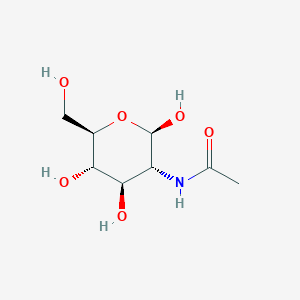


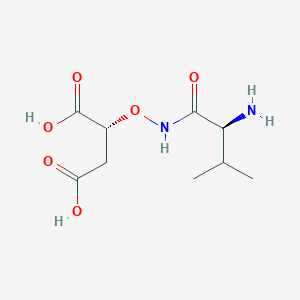
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)

